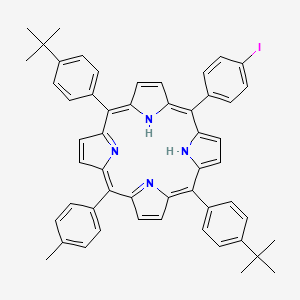
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. These compounds are known for their ability to coordinate metals and are used in various applications, including catalysis, photodynamic therapy, and as sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform, with a catalyst like trifluoroacetic acid. The resulting porphyrinogen is then oxidized to form the porphyrin.
Industrial Production Methods
Industrial production of such porphyrins may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing and temperature control. Purification steps such as column chromatography or recrystallization are used to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction can lead to the formation of porphyrin dianions.
Substitution: The iodine atom can be substituted with other groups via palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Porphyrin dications.
Reduction: Porphyrin dianions.
Substitution: Various substituted porphyrins depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is used as a ligand in coordination chemistry. It can form complexes with various metals, which are studied for their catalytic properties.
Biology and Medicine
Porphyrins are explored for their use in photodynamic therapy (PDT) for cancer treatment. The compound can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry
In industry, porphyrins are used in the development of sensors for detecting gases and other substances. They are also used in the design of organic photovoltaic cells for solar energy conversion.
Mecanismo De Acción
The mechanism of action of 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin depends on its application. In photodynamic therapy, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that damage cellular components. In catalysis, the porphyrin-metal complex facilitates various chemical reactions by providing an active site for substrate binding and transformation.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylporphyrin (TPP): A widely studied porphyrin with four phenyl groups.
Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Uniqueness
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is unique due to its specific substituents, which can influence its chemical reactivity and physical properties. The presence of the iodine atom allows for further functionalization through substitution reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
874948-43-3 |
|---|---|
Fórmula molecular |
C53H47IN4 |
Peso molecular |
866.9 g/mol |
Nombre IUPAC |
10,20-bis(4-tert-butylphenyl)-5-(4-iodophenyl)-15-(4-methylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C53H47IN4/c1-32-8-10-33(11-9-32)48-40-24-26-42(55-40)49(34-12-18-37(19-13-34)52(2,3)4)44-28-30-46(57-44)51(36-16-22-39(54)23-17-36)47-31-29-45(58-47)50(43-27-25-41(48)56-43)35-14-20-38(21-15-35)53(5,6)7/h8-31,57-58H,1-7H3 |
Clave InChI |
WRJIBOHYXPSLNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)I)N4)C9=CC=C(C=C9)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
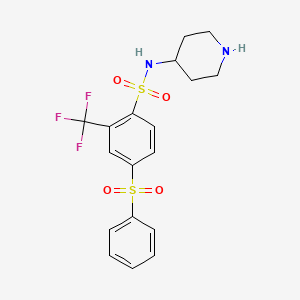
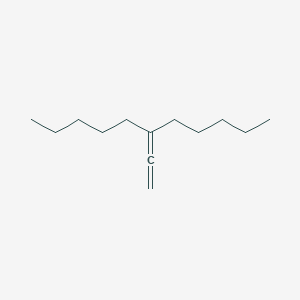
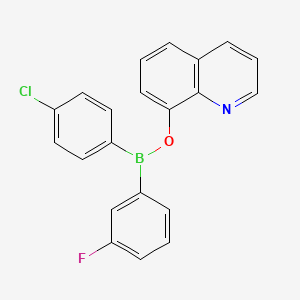
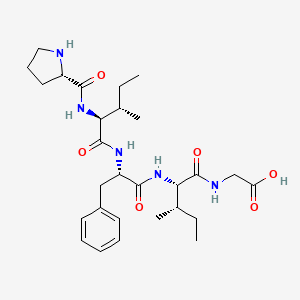

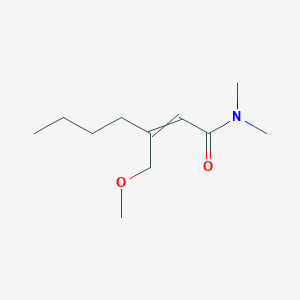

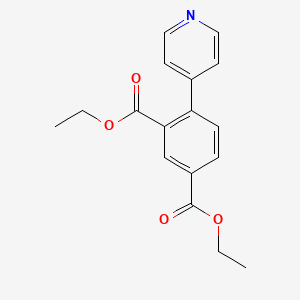
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
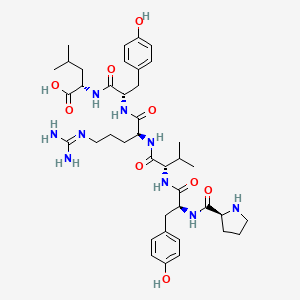
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)

![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
